Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
CAS No.: 132710-90-8
Cat. No.: VC21210128
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132710-90-8 |
|---|---|
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 |
| Standard InChI Key | LRYRQGKGCIUVON-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCO |
Introduction
Structural and Physical Properties
Molecular Characteristics
The compound adopts a chair conformation in the piperazine ring, as observed in structurally similar derivatives . The tert-butyl group enhances steric protection, while the hydroxypropyl chain introduces hydrophilicity and reactivity.
Synthesis and Preparation Methods
Key Synthetic Routes
The synthesis typically involves alkylation or coupling reactions to introduce the hydroxypropyl group to the piperazine core.
Method 1: Alkylation of Piperazine Derivatives
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Reactants: tert-Butyl piperazine-1-carboxylate and 3-bromo-1-propanol.
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Conditions: Basic medium (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetone) under reflux.
Method 2: Photocatalytic Coupling
A patent describes a one-step synthesis using 2-aminopyridine and piperazine-1-tert-butyl formate with acridine salt photocatalysts and 2,2,6,6-tetramethylpiperidine-N-oxide as an oxidant . While this method targets a pyridine-substituted derivative, similar principles may apply to hydroxypropyl analogs.
| Parameter | Value |
|---|---|
| Catalyst | Acridine salt |
| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide |
| Solvent | Anhydrous dichloroethane |
| Light Source | Blue LED |
Reactivity and Functional Transformations
Key Reaction Pathways
The compound’s functional groups enable diverse transformations:
Oxidation
The hydroxypropyl chain can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ in acidic conditions) .
Nucleophilic Substitution
The piperazine nitrogen undergoes alkylation or acylation. For example:
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Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) yields N-acylpiperazine derivatives.
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Cross-Coupling: Pd-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the piperazine nitrogen .
Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield free piperazine intermediates .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | Piperazine-4-carboxylic acid |
| Acylation | AcCl, pyridine, RT | N-Acetylpiperazine derivative |
| Deprotection | TFA, DCM, RT | 4-(3-Hydroxypropyl)piperazine |
Biological and Pharmacological Applications
Role as a Synthetic Intermediate
This compound serves as a precursor in synthesizing bioactive molecules, including:
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Anticancer Agents: Derivatives targeting kinase inhibitors or tubulin-binding agents.
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Antimicrobial Compounds: Piperazine-based antibiotics with activity against Gram-positive bacteria.
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Neuroprotective Agents: Analogues modulating neurotransmitter receptors (e.g., serotonin, dopamine) .
Structure-Activity Relationships (SAR)
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Hydroxypropyl Chain: Enhances solubility and hydrogen-bonding capacity.
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Piperazine Core: Facilitates binding to enzyme active sites (e.g., ATP-binding pockets).
| Hazard | Classification | Precautions |
|---|---|---|
| Toxicity | H301 (Toxic if swallowed) | Use gloves; avoid ingestion |
| Irritation | H315 (Skin irritation) | Wear protective clothing; rinse skin |
| Storage | Air-sensitive | Store under inert gas (N₂/Ar) |
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